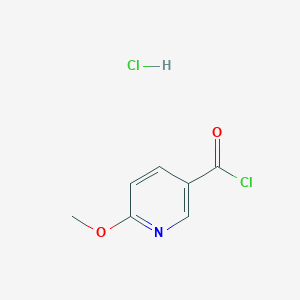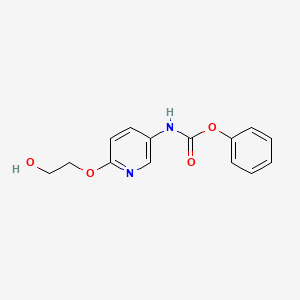
Oxcarbazepine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxcarbazepine-13C6 is a stable-labeled internal standard used in various scientific applications. It is a derivative of oxcarbazepine, which is an anticonvulsant medication primarily used to treat epilepsy and mood disorders . The compound is labeled with carbon-13 isotopes, making it useful in isotope dilution methods for quantitation by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine-13C6 involves the incorporation of carbon-13 isotopes into the oxcarbazepine molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the oxcarbazepine structure with carbon-13 isotopes. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using specialized equipment and techniques to ensure the incorporation of carbon-13 isotopes. The process is carefully controlled to maintain the purity and stability of the compound. The final product is often provided as a solution in acetonitrile, packaged in ampules for ease of use in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
Oxcarbazepine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include 10,11-dihydro-10-hydroxycarbamazepine and other derivatives that retain the carbon-13 isotopic labeling .
Wissenschaftliche Forschungsanwendungen
Oxcarbazepine-13C6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Wirkmechanismus
Oxcarbazepine-13C6 exerts its effects by blocking voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions prevent the spread of seizures and are believed to be the primary mechanism by which oxcarbazepine and its derivatives exert their anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: An older anticonvulsant with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: A newer compound with a higher selectivity for the inactivated state of voltage-gated sodium channels.
Uniqueness
Oxcarbazepine-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications requiring precise quantitation. Its incorporation of carbon-13 isotopes allows for accurate measurement and monitoring in various scientific and industrial settings .
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1+1,3+1,5+1,7+1,10+1,12+1 |
InChI-Schlüssel |
CTRLABGOLIVAIY-DTUITLBKSA-N |
Isomerische SMILES |
C1C(=O)C2=CC=CC=C2N([13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31)C(=O)N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
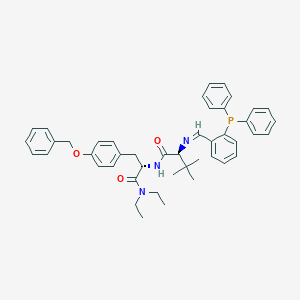
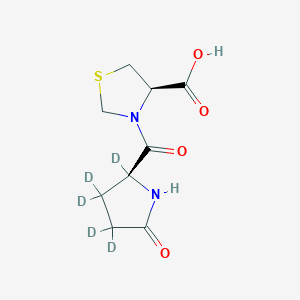
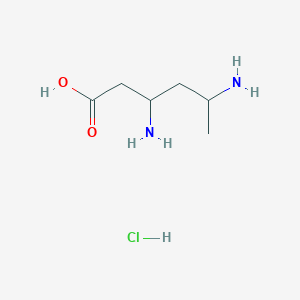
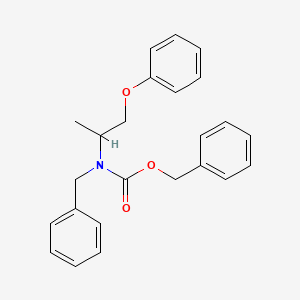


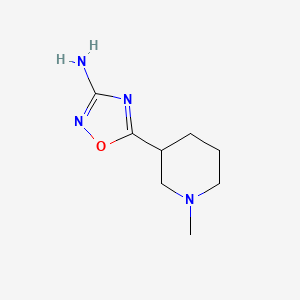
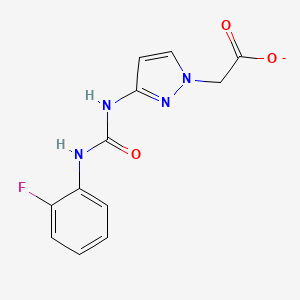
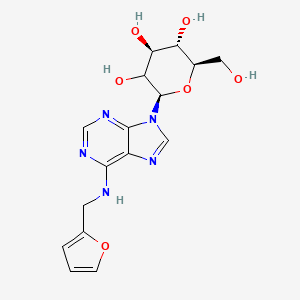
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
